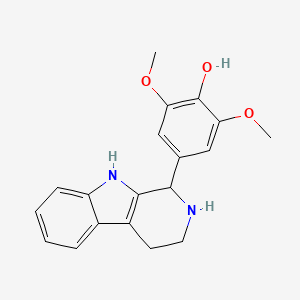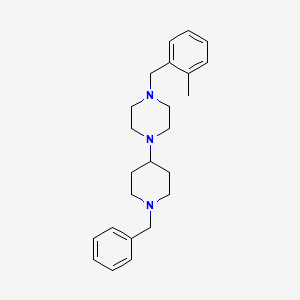
2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, also known as harmolol, is a naturally occurring beta-carboline alkaloid found in the roots of the medicinal plant Peganum harmala. Harmolol has been studied for its potential therapeutic properties in various scientific research applications.
Mechanism of Action
Harmolol exerts its therapeutic effects through various mechanisms of action. It has been shown to interact with various receptors in the body, including the GABA-A receptor and the 5-HT1A receptor, which are involved in the regulation of anxiety and mood. Harmolol has also been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Harmolol has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain by inhibiting the production of proinflammatory cytokines and prostaglandins. Harmolol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has been found to reduce anxiety and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Harmolol has several advantages for lab experiments. It is a naturally occurring compound that can be extracted from Peganum harmala roots, making it readily available for research purposes. Harmolol has also been studied extensively in animal models, providing a wealth of information on its potential therapeutic properties. However, 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied in human clinical trials, limiting its potential use in human medicine.
Future Directions
There are several future directions for 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol research. One area of interest is the development of novel this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
Harmolol can be synthesized through the extraction of Peganum harmala roots using various solvents such as ethanol or methanol. The extracted alkaloids can then be purified using column chromatography or other separation techniques. Alternatively, 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol can also be synthesized through chemical reactions using starting materials such as 2,6-dimethoxyphenol and tryptamine.
Scientific Research Applications
Harmolol has been studied for its potential therapeutic properties in various scientific research applications. One study found that 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol exhibits anti-inflammatory and analgesic effects in animal models, suggesting its potential use as a natural pain reliever. Another study found that this compound has antitumor properties and can induce apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, this compound has been shown to have anticonvulsant and anxiolytic effects, making it a potential treatment for neurological disorders such as epilepsy and anxiety.
Properties
IUPAC Name |
2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-9-11(10-16(24-2)19(15)22)17-18-13(7-8-20-17)12-5-3-4-6-14(12)21-18/h3-6,9-10,17,20-22H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNDTCZHCGMKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopentyl-4-(3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperazinone](/img/structure/B6094981.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094989.png)
![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2-[4-(1H-tetrazol-1-yl)phenoxy]propanamide](/img/structure/B6095000.png)

![[1-(2-chloro-4,5-dimethoxybenzyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6095010.png)
![4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide](/img/structure/B6095016.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-tetrazol-1-ylacetyl)piperidine](/img/structure/B6095021.png)
![2-(3,4-difluorophenyl)-N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6095031.png)

![2-{5-[(3-phenyl-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6095051.png)
![7-[(5-isoxazol-5-yl-2-furyl)sulfonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095057.png)
![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B6095059.png)
![(3-fluoro-4-methoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6095069.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6095079.png)
